molecular formula C12H16BF2NO3 B1458387 2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1628116-87-9

2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1458387
M. Wt: 271.07 g/mol
InChI Key: JHWPWMNBMONCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This usually includes the IUPAC name, other names (if any), and the class of compounds it belongs to. The structure and functional groups in the compound are also described.



Synthesis Analysis

This involves a detailed step-by-step process of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the various chemical reactions the compound undergoes, the conditions under which these reactions occur, and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotations. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo.


Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and crystal structure of compounds involving boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have been thoroughly investigated. These compounds are synthesized through a multi-step substitution reaction, with their structures confirmed by various spectroscopic methods and X-ray diffraction. Such compounds are crucial for understanding the fundamental aspects of chemical synthesis involving the boronic ester group, which is structurally similar to the compound . The molecular structures, electrostatic potential, and frontier molecular orbitals of these compounds have been analyzed using density functional theory (DFT), providing insights into their physicochemical properties (Huang et al., 2021).

Material Science Applications

In material science, the boronic ester functionality of compounds similar to "2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" has been explored for various applications. For instance, boron-based anion acceptors (AAs) with boronic ester groups have been studied for their potential in organic liquid electrolyte-based fluoride shuttle batteries. These studies show how the electronic structure of boron-based compounds, influenced by the boronic ester group, can significantly impact their chemical reactivity and potential applications in energy storage technologies (Kucuk & Abe, 2020).

Advancements in Organic Synthesis

Further research into the synthetic applications of compounds containing the boronic ester group has led to advancements in organic synthesis, such as the development of new methodologies for the Suzuki-Miyaura coupling reaction. These methodologies have been applied to synthesize various structurally complex and functionally diverse organic compounds, demonstrating the versatility and utility of the boronic ester group in facilitating cross-coupling reactions (Takagi & Yamakawa, 2013).

Safety And Hazards

This involves the study of the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling the compound.


Future Directions

This involves a speculative discussion on the potential future applications or studies that could be conducted based on the known properties and activities of the compound.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, some of this information might not be available. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.


properties

IUPAC Name

2-(difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF2NO3/c1-11(2)12(3,4)19-13(18-11)8-5-6-16-9(7-8)17-10(14)15/h5-7,10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWPWMNBMONCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.